molecular formula C31H49NO6S B3330749 Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate CAS No. 738606-44-5

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

Cat. No. B3330749
Key on ui cas rn: 738606-44-5
M. Wt: 563.8 g/mol
InChI Key: UZZLDIFAUXUEAY-UHFFFAOYSA-N
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Patent
US08497301B2

Procedure details

Under Ar atmosphere, to a solution of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (26.50 g, 100 mmol), tetra-n-butylammonium iodide (3.69 g, 10 mmol) and p-toluenesulfonyl methyl isocyanide (9.80 g, 50 mmol) in anhydrous DMSO (300 mL) was added sodium hydride (4.80 g, 20.5 mmol, 60% dispersion in mineral oil) at 5-10° C. The reaction mixture was stirred at room temperature for 20 h and quenched with ice-water (300 mL). The product was extracted with dichloromethane (3□100 mL). The combined organic layers were washed with water (200 mL), half-saturated NaCl solution (2′200 mL), and saturated NaCl solution (200 mL), dried over MgSO4, and concentrated in vacuo to get the crude 8-isocyano-2,2,14,14-tetramethyl-8-(toluene-4-sulfonyl)-pentadecanedioic acid diethyl ester (36.8 g) as an orange oil, which was used in the next step without purification. To a solution of this crude product (36.8 g) in dichloromethane (450 mL) was added concentrated hydrochloric acid (110 mL) and the mixture was stirred at room temperature for 1 h. The solution was diluted with water (400 mL) and the aqueous layer was extracted with dichloromethane (200 mL). The combined organic layers were washed with saturated NaHCO3 solution (2×150 mL) and saturated NaCl solution (150 mL). The organic solution was dried over Na2SO4 and concentrated in vacuo. The residue was subjected to column chromatography (silica gel, hexanes:ethyl acetate=11:1) to give 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (12.20 g, 66% over two steps) as a colorless oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 4.11 (q, 4H, J=6.9 Hz), 2.37 (t, 4H, J=7.5 Hz), 1.58-1.47 (m, 8H), 1.35-1.10 (m, 8H), 1.24 (t, 6H, J=7.2 Hz), 1.15 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 211.6, 178.3, 60.5, 43.1, 42.5, 40.9, 30.1, 25.5, 25.1, 24.1, 14.7. HRMS (LSIMS, nba): Calcd. for C23H43O5 (MH+): 399.3110. found: 399.3129.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:13])([CH3:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]Br)[CH3:2].[C:15]1([CH3:27])[CH:20]=[CH:19][C:18]([S:21]([CH2:24][N+:25]#[C-:26])(=[O:23])=[O:22])=[CH:17][CH:16]=1.[H-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:13])([CH3:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:24]([N+:25]#[C-:26])([S:21]([C:18]1[CH:17]=[CH:16][C:15]([CH3:27])=[CH:20][CH:19]=1)(=[O:22])=[O:23])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([CH3:12])([CH3:13])[C:4]([O:3][CH2:1][CH3:2])=[O:14])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C)OC(C(CCCCCBr)(C)C)=O
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.69 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice-water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3□100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL), half-saturated NaCl solution (2′200 mL), and saturated NaCl solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)(S(=O)(=O)C1=CC=C(C=C1)C)[N+]#[C-])(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: CALCULATEDPERCENTYIELD 130.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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